RA Vii

Beschreibung

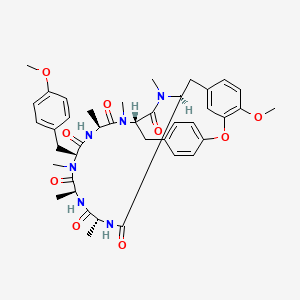

structure given in first source

Eigenschaften

IUPAC Name |

(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N6O9/c1-23-36(48)43-24(2)39(51)45(4)31(19-26-9-14-29(54-7)15-10-26)38(50)44-25(3)40(52)47(6)33-20-27-11-16-30(17-12-27)56-35-22-28(13-18-34(35)55-8)21-32(37(49)42-23)46(5)41(33)53/h9-18,22-25,31-33H,19-21H2,1-8H3,(H,42,49)(H,43,48)(H,44,50)/t23-,24+,25+,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQKTLYFUYNAPZ-FEZMQHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006656 | |

| Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86229-97-2 | |

| Record name | RA VII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086229972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RA-VII | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM25O0351 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Bicyclic Hexapeptide RA-VII: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RA-VII, a prominent member of the rubia-alkane (RA) series of bicyclic hexapeptides, has garnered significant attention within the scientific community for its potent antitumor properties. Isolated from the roots of plants belonging to the Rubiaceae family, this natural product exhibits a unique and complex chemical architecture, centered around a 14-membered cycloisodityrosine core. Its primary mechanism of action involves the inhibition of protein synthesis, a fundamental process in rapidly proliferating cancer cells. Furthermore, RA-VII has been shown to modulate key cell cycle regulatory proteins, such as cyclin D1, inducing its degradation through the ubiquitin-proteasome pathway. This technical guide provides a comprehensive overview of the discovery, origin, and detailed experimental methodologies used to isolate and characterize RA-VII, along with a summary of its biological activities and the signaling pathways it perturbs.

Discovery and Origin

RA-VII is a naturally occurring bicyclic hexapeptide first isolated from the roots of plants from the Rubiaceae family, which is commonly known as the madder or coffee family. Specifically, it has been identified in Rubia cordifolia L. and Rubia argyi (also known as Rubia akane), plants with a long history of use in traditional medicine.[1][2][3] The isolation of RA-VII was part of a broader effort to identify the bioactive constituents of Rubia species, which are known to produce a variety of compounds, including anthraquinones and other cyclic peptides.[3] RA-VII, along with its congeners, represents a significant class of cytotoxic natural products with potential for development as anticancer agents.[2]

Isolation and Structural Elucidation

The isolation and structural characterization of RA-VII involve a multi-step process combining chromatographic separation and advanced spectroscopic techniques.

Experimental Protocol: Isolation of RA-VII

The following protocol is a synthesized methodology based on literature descriptions of the isolation of RA-series peptides from Rubia cordifolia.[4][5]

-

Extraction: Dried and powdered roots of Rubia cordifolia are subjected to exhaustive extraction using a Soxhlet apparatus with methanol (B129727) as the solvent.[5]

-

Solvent Partitioning: The resulting crude methanol extract is concentrated under reduced pressure. The residue is then dissolved in an aqueous methanol solution (e.g., 80%) and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[5] The fraction containing RA-VII is typically found in the less polar partitions. A benzene-soluble fraction of a methanol extract has also been reported to yield RA-VII.[4]

-

Chromatographic Purification: The bioactive fraction is subjected to multiple rounds of column chromatography.

-

Silica (B1680970) Gel Chromatography: Initial separation is performed on a silica gel column, eluting with a gradient of chloroform (B151607) and methanol.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape.[5]

-

-

Crystallization: The purified RA-VII fraction is concentrated and crystallized from a suitable solvent system, such as methanol-water, to yield pure crystals for structural analysis.

dot graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "General workflow for the isolation of RA-VII."

Structural Characterization

The bicyclic hexapeptide structure of RA-VII was elucidated using a combination of spectroscopic methods and X-ray crystallography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques are pivotal in determining the complex structure of RA-VII.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the peptide backbone and identifying the linkages within the cycloisodityrosine core.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of RA-VII.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of RA-VII, confirming the stereochemistry and the conformation of the bicyclic ring system.[6]

Biological Activity and Mechanism of Action

RA-VII exhibits potent cytotoxic activity against a variety of cancer cell lines. Its primary mechanisms of action are the inhibition of protein synthesis and the induction of cell cycle arrest.

Quantitative Data: Cytotoxicity of RA-VII

| Cell Line | IC₅₀ Value | Reference |

| L1210 (Leukemia) | 0.05 µg/mL | [7] (as RA-700) |

| P-388 (Leukemia) | Not specified, but cytotoxic | [4] |

| KB (Oral Epidermoid Carcinoma) | Not specified, but cytotoxic | [4] |

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

The inhibitory effect of RA-VII on protein synthesis can be assessed by measuring the incorporation of radiolabeled amino acids into newly synthesized proteins in cancer cells.[7]

-

Cell Culture: L1210 cells are cultured in a suitable medium.

-

Treatment: Cells are incubated with varying concentrations of RA-VII for a defined period.

-

Radiolabeling: A radiolabeled amino acid, such as ¹⁴C-leucine, is added to the cell culture.

-

Incubation: The cells are incubated to allow for the incorporation of the radiolabeled amino acid into newly synthesized proteins.

-

Protein Precipitation: The cells are harvested, and the proteins are precipitated using an acid such as trichloroacetic acid (TCA).

-

Quantification: The amount of radioactivity incorporated into the precipitated protein is measured using a scintillation counter. A reduction in radioactivity in RA-VII-treated cells compared to untreated controls indicates inhibition of protein synthesis.

Signaling Pathway: Induction of Cyclin D1 Degradation

RA-VII has been shown to induce a rapid decrease in the protein levels of cyclin D1, a key regulator of the G1 phase of the cell cycle.[8] This effect is not due to a decrease in cyclin D1 mRNA, but rather to an enhanced degradation of the protein via the ubiquitin-proteasome pathway.[8]

The precise E3 ubiquitin ligase complex responsible for the RA-VII-mediated ubiquitination of cyclin D1 has not been fully elucidated in the context of this specific compound, though the anaphase-promoting complex (APC) and the SCF (Skp, Cullin, F-box containing) complex are known to target cyclin D1 for degradation.[9] Treatment with proteasome inhibitors, such as lactacystin, has been shown to abolish the RA-VII-induced decrease in cyclin D1, confirming the involvement of the proteasome.[8]

Conclusion

RA-VII is a compelling natural product with significant potential in the field of oncology. Its unique bicyclic hexapeptide structure, potent cytotoxic activity, and well-defined mechanisms of action make it an important lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols and understanding of its biological pathways outlined in this guide provide a solid foundation for further research into this fascinating molecule and its analogues. Future studies focusing on the precise molecular targets upstream of cyclin D1 degradation and in vivo efficacy will be crucial for translating the promise of RA-VII into clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalofsports.com [journalofsports.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Degradation strategy of cyclin D1 in cancer cells and the potential clinical application - PMC [pmc.ncbi.nlm.nih.gov]

RA-VII: A Novel Inhibitor of Eukaryotic Elongation Factor 2 (eEF2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RA-VII, a naturally occurring bicyclic hexapeptide isolated from plants of the Rubiaceae family, has emerged as a potent inhibitor of eukaryotic protein synthesis.[1] Extensive research has identified its specific molecular target as the eukaryotic elongation factor 2 (eEF2), a key translocase in the elongation phase of translation.[1][2] This document provides a comprehensive technical overview of RA-VII's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

RA-VII exerts its inhibitory effect on protein synthesis by specifically targeting the function of eEF2.[1] eEF2, a GTP-dependent translocase, is responsible for the movement of the ribosome along the mRNA strand during the elongation of the polypeptide chain.[1][2] RA-VII's mechanism involves the stabilization of the eEF2-GTP complex, which, while capable of binding to the ribosome, prevents the subsequent GTP hydrolysis and turnover of eEF2 that is necessary for the next round of elongation.[1] This effectively stalls the ribosome on the mRNA, leading to a cessation of protein synthesis.[1]

Signaling Pathway of RA-VII Inhibition of eEF2

Caption: Mechanism of RA-VII inhibition of eEF2-mediated translocation.

Quantitative Data

The inhibitory effects of RA-VII on various aspects of protein synthesis have been quantified through a series of biochemical assays.

| Assay | Endpoint Measured | RA-VII Concentration | Result |

| Poly(U)-dependent Polyphenylalanine Synthesis | Inhibition of protein synthesis | 10 µM | Significant inhibition observed |

| eEF2/Ribosome-Dependent GTPase Activity | Inhibition of GTP hydrolysis | 10 µM | Activity completely inhibited |

| eEF1A/Ribosome-Dependent GTPase Activity | Specificity of inhibition | 10 µM | No inhibition observed |

| Filter Binding Assay (eEF2-GTP) | Binding of eEF2 to GTP | 10 µM | Markedly enhanced binding affinity |

| Filter Binding Assay (eEF2-GDP) | Binding of eEF2 to GDP | 10 µM | No significant effect on binding affinity |

| Limited Proteolysis of eEF2 | Protection from degradation | 10 µM | Protected eEF2 in the presence of GTP/GMPPCP |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize RA-VII's inhibitory activity.

Poly(U)-dependent Polyphenylalanine Synthesis Assay

This assay measures the in vitro synthesis of a polypeptide chain from phenylalanine monomers, using a polyuridylic acid (poly(U)) template.

Experimental Workflow:

Caption: Workflow for the poly(U)-dependent polyphenylalanine synthesis assay.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing purified ribosomes, elongation factors eEF1A and eEF2, GTP, ATP, [14C]-labeled phenylalanyl-tRNA, and poly(U) mRNA is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, KCl, and DTT).

-

Inhibitor Addition: RA-VII (dissolved in a suitable solvent like DMSO) is added to the reaction mixture at various concentrations. A control reaction with the solvent alone is also prepared.

-

Incubation: The reaction is initiated by the addition of the translational machinery components and incubated at 37°C for a defined period (e.g., 30 minutes).

-

Precipitation and Filtration: The reaction is stopped by the addition of cold trichloroacetic acid (TCA) to precipitate the newly synthesized [14C]-polyphenylalanine chains. The precipitate is then collected by filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the RA-VII-treated samples to the control.

eEF2/Ribosome-Dependent GTPase Activity Assay

This assay measures the rate of GTP hydrolysis catalyzed by eEF2 in the presence of ribosomes.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing ribosomes, eEF2, and [γ-32P]GTP in a buffer optimized for GTPase activity.

-

Inhibitor Addition: RA-VII is added to the reaction mixture at the desired concentration. A control reaction without the inhibitor is run in parallel.

-

Incubation: The reaction is incubated at 37°C. Aliquots are taken at different time points.

-

Phosphate (B84403) Separation: The reaction in each aliquot is stopped, and the released inorganic phosphate ([32P]Pi) is separated from the unhydrolyzed [γ-32P]GTP using a charcoal-based method or thin-layer chromatography.

-

Quantification: The amount of [32P]Pi is quantified by scintillation counting. The rate of GTP hydrolysis is determined, and the inhibitory effect of RA-VII is calculated.

Filter Binding Assay

This assay is used to assess the binding of eEF2 to GTP.

Experimental Workflow:

Caption: Workflow for the eEF2-GTP filter binding assay.

Methodology:

-

Binding Reaction: Purified eEF2 is incubated with a radiolabeled guanine (B1146940) nucleotide ([3H]GTP or [3H]GDP) in a binding buffer.

-

Inhibitor Addition: RA-VII is added to the binding reaction.

-

Incubation: The mixture is incubated on ice to allow complex formation.

-

Filtration: The reaction mixture is passed through a nitrocellulose filter. Protein-nucleotide complexes are retained on the filter, while free nucleotides pass through.

-

Washing and Quantification: The filter is washed to remove unbound nucleotides, and the radioactivity retained on the filter is measured by scintillation counting to quantify the amount of eEF2-nucleotide complex formed.

Limited Proteolysis Assay

This assay is used to probe for conformational changes in eEF2 upon binding to RA-VII and GTP.

Methodology:

-

Complex Formation: Purified eEF2 is pre-incubated with GTP or GDP in the presence or absence of RA-VII.

-

Protease Digestion: A limited amount of a protease (e.g., trypsin) is added to the mixture, and the reaction is allowed to proceed for a short period at a controlled temperature.

-

Quenching and Analysis: The digestion is stopped by adding a protease inhibitor or by denaturation. The resulting protein fragments are then separated by SDS-PAGE and visualized by staining (e.g., Coomassie blue or silver staining).

-

Interpretation: Changes in the pattern of protein fragments between the different conditions indicate conformational changes in eEF2 that alter its susceptibility to proteolytic cleavage. Protection from proteolysis in the presence of RA-VII and GTP suggests the formation of a stable, compact complex.

Conclusion

RA-VII represents a novel and specific inhibitor of the eukaryotic translation elongation factor eEF2. Its unique mechanism of action, which involves the stabilization of the eEF2-GTP complex, provides a valuable tool for studying the intricate process of ribosomal translocation. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of RA-VII and the development of other eEF2 inhibitors.

References

Understanding the Cytotoxic Effects of RA-VII: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RA-VII, a potent bicyclic hexapeptide isolated from Rubia cordifolia, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying RA-VII's anticancer activity, focusing on its dual role in inducing G2/M phase cell cycle arrest and inhibiting protein synthesis. Detailed experimental protocols for assessing these cytotoxic effects are provided, along with a compilation of quantitative data. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of RA-VII's mode of action for researchers and professionals in drug development.

Introduction

RA-VII is a member of the bouvardin (B1209253) family of cyclic hexapeptides, which are known for their potent antitumor properties. Its unique chemical structure contributes to its significant biological activity, making it a subject of interest in the development of novel anticancer therapeutics. The primary cytotoxic effects of RA-VII stem from its ability to interfere with fundamental cellular processes, leading to the inhibition of cell proliferation and the induction of cell death. This document serves as a technical resource, consolidating current knowledge on the cytotoxic mechanisms of RA-VII and providing practical guidance for its investigation.

Mechanisms of Cytotoxic Action

RA-VII exerts its cytotoxic effects through two primary, interconnected mechanisms: the induction of G2/M phase cell cycle arrest via inhibition of cytokinesis and the direct inhibition of protein synthesis.

G2/M Phase Cell Cycle Arrest and Inhibition of Cytokinesis

A hallmark of RA-VII's cytotoxic activity is its ability to induce cell cycle arrest at the G2/M phase. This arrest is a direct consequence of the inhibition of cytokinesis, the final stage of cell division. RA-VII achieves this by directly targeting the actin cytoskeleton.

RA-VII alters the conformational structure of filamentous actin (F-actin), leading to its stabilization.[1] This stabilization disrupts the dynamic nature of the actin cytoskeleton, which is crucial for the formation and constriction of the contractile ring during cytokinesis. The enhanced fluorescence of FITC-phalloidin bound to F-actin in the presence of RA-VII provides evidence for this conformational change and stabilization.[1]

The stabilization of F-actin by RA-VII triggers a signaling cascade that ultimately leads to G2/M arrest. While the precise upstream sensors of actin cytoskeleton integrity are not fully elucidated for RA-VII, a plausible pathway involves the activation of a morphogenesis checkpoint. This checkpoint would signal to the core cell cycle machinery, preventing mitotic exit. A key regulatory complex at the G2/M transition is the Cyclin B1/Cdc2 kinase. Disruption of the actin cytoskeleton can lead to the inhibition of this complex, preventing entry into mitosis.

Inhibition of Protein Synthesis

In addition to its effects on the cell cycle, RA-VII is a potent inhibitor of protein synthesis. This activity is characteristic of the bouvardin class of compounds. The inhibition of protein synthesis contributes significantly to the overall cytotoxicity of RA-VII, as it deprives the cell of essential proteins required for survival and proliferation.

RA-VII and its analogs are known to target the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. While the precise binding site on the 80S ribosome has not been definitively elucidated for RA-VII itself, related compounds are known to interfere with the elongation step of translation. This interference prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein production.

Interestingly, RA-VII has been shown to rapidly decrease the protein levels of Cyclin D1 in human colon cancer cells.[2] This effect is, at least in part, independent of its direct inhibition of protein synthesis, as it is mediated through the ubiquitin-proteasome pathway.[2] The degradation of Cyclin D1, a key regulator of the G1 phase of the cell cycle, can contribute to the antiproliferative effects of RA-VII.

Quantitative Cytotoxicity Data

The cytotoxic potency of RA-VII has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DLD-1 | Human Colon Cancer | Not explicitly stated, but effective at inducing growth inhibition | [2] |

| HCT-116 | Human Colon Carcinoma | Data for analogues available, suggesting high potency | [3] |

| HL-60 | Human Promyelocytic Leukemia | Data for analogues available, suggesting high potency | [3] |

| KATO-III | Human Gastric Carcinoma | Data for analogues available, suggesting high potency | [3] |

| KB | Human Oral Carcinoma | Data for analogues available, suggesting high potency | [3] |

| L1210 | Murine Leukemia | Effective in the nM range for proliferation inhibition | [1] |

| MCF-7 | Human Breast Adenocarcinoma | Data for analogues available, suggesting high potency | [3] |

| P-388 | Murine Leukemia | Data for analogues available, suggesting high potency | [3] |

Note: The table includes data for RA-VII and its closely related, highly potent analogues. Specific IC50 values for RA-VII across all listed cell lines were not available in the searched literature.

Experimental Protocols

To facilitate further research into the cytotoxic effects of RA-VII, this section provides detailed protocols for key in vitro assays.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

RA-VII stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of RA-VII in complete culture medium. Remove the old medium from the wells and add 100 µL of the RA-VII dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the RA-VII stock).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the RA-VII concentration to determine the IC50 value.

Cell Cycle Analysis using Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

RA-VII stock solution

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of RA-VII for the desired time period. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).

-

Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

A typical workflow for investigating the cytotoxic effects of a novel compound like RA-VII involves a series of in vitro assays to determine its potency, mechanism of action, and selectivity.

Conclusion

RA-VII is a promising natural product with potent cytotoxic effects against cancer cells. Its dual mechanism of action, involving the disruption of the actin cytoskeleton to induce G2/M arrest and the inhibition of protein synthesis, makes it an attractive candidate for further drug development. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of RA-VII and exploring its therapeutic potential. Further investigation into the precise molecular interactions of RA-VII with its cellular targets will be crucial for the rational design of novel and more effective anticancer agents based on its unique scaffold.

References

The Cyclic Depsipeptide RA-VII: A Technical Guide to its Impact on Actin Conformational Structure and Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

RA-VII, a cyclic depsipeptide isolated from the Rubiaceae family, has demonstrated potent cytotoxic and anti-cancer activities. Its primary mechanism of action involves the direct modulation of the actin cytoskeleton. This technical guide provides an in-depth analysis of the effects of RA-VII on the conformational structure of actin, leading to filament stabilization. We will explore the downstream consequences of this interaction, including the induction of G2/M cell cycle arrest and the inhibition of cytokinesis. This document consolidates available quantitative data, details key experimental protocols, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in cell biology and drug development.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, involved in a myriad of cellular processes including cell motility, division, and maintenance of cell shape. The constant polymerization and depolymerization of actin filaments are tightly regulated by a host of actin-binding proteins. Disruption of this dynamic equilibrium can lead to profound cellular consequences, including cell cycle arrest and apoptosis, making the actin cytoskeleton an attractive target for anti-cancer therapeutics.

RA-VII is a cyclic depsipeptide that has been shown to exert its biological effects by directly targeting F-actin. By binding to and stabilizing actin filaments, RA-VII alters the conformational structure of actin, leading to a cascade of events that ultimately inhibit cell proliferation.[1][2] This guide will delve into the molecular details of this interaction and its cellular ramifications.

RA-VII's Effect on Actin Conformation and Polymerization

RA-VII directly interacts with filamentous actin (F-actin), inducing a conformational change that results in the stabilization of the filament.[1][2] This stabilization is characterized by an enhanced fluorescence intensity of FITC-phalloidin bound to F-actin in the presence of RA-VII, suggesting that RA-VII alters the actin filament in a way that either increases phalloidin's binding affinity or alters the quantum yield of the fluorophore.[1]

Quantitative Analysis of RA-VII's Interaction with Actin

While specific kinetic and affinity data for the direct interaction of RA-VII with actin are not extensively available in the public domain, studies on other actin-stabilizing agents provide a framework for understanding the potential quantitative effects. Surface Plasmon Resonance (SPR) is a powerful technique to measure such interactions in real-time.

Table 1: Representative Quantitative Data for Actin-Binding Agents (Illustrative)

| Parameter | Description | Typical Value Range for Actin Stabilizers |

| KD (M) | Equilibrium Dissociation Constant | 10-9 to 10-6 |

| ka (M-1s-1) | Association Rate Constant | 103 to 105 |

| kd (s-1) | Dissociation Rate Constant | 10-4 to 10-2 |

This table provides illustrative values based on known actin-binding molecules and should be considered as a general reference in the absence of specific data for RA-VII.

Cellular Consequences of RA-VII-Induced Actin Stabilization

The stabilization of the actin cytoskeleton by RA-VII has significant repercussions for cellular processes that rely on dynamic actin remodeling, most notably cell division.

G2/M Cell Cycle Arrest

Treatment of cells with RA-VII leads to a concentration-dependent arrest in the G2/M phase of the cell cycle.[1][2] This arrest is a consequence of the cell's inability to properly organize the actin cytoskeleton, which is crucial for the structural changes required for entry into and progression through mitosis. The stabilization of F-actin can trigger a "morphogenesis checkpoint" that prevents the cell from proceeding with division until the cytoskeletal defects are resolved.[3][4][5]

The G2/M checkpoint is a complex signaling network that ensures the cell is ready for mitosis. While the direct link between RA-VII-induced actin stabilization and the G2/M checkpoint machinery is still under investigation, it is hypothesized that the altered mechanical properties of the cell due to a rigid actin cytoskeleton may activate checkpoint kinases.

Inhibition of Cytokinesis

A direct consequence of F-actin stabilization is the failure of cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells.[1] This process is critically dependent on the formation and constriction of a contractile ring, which is primarily composed of actin and myosin II filaments. The dynamic nature of the actin filaments within this ring is essential for its constriction.

By stabilizing F-actin, RA-VII prevents the necessary disassembly and reorganization of actin filaments required for the contractile ring to function, leading to the formation of binucleated cells.[1][2]

Experimental Protocols

FITC-Phalloidin Staining of F-Actin

This protocol is used to visualize the effects of RA-VII on the F-actin cytoskeleton.

Materials:

-

Cells cultured on coverslips

-

RA-VII solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

FITC-conjugated Phalloidin

-

Mounting medium with DAPI

Procedure:

-

Treat cells with the desired concentration of RA-VII for the specified time.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash the cells three times with PBS.

-

Incubate the cells with FITC-phalloidin solution (typically 1:100 to 1:1000 dilution in PBS) for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the cells using a fluorescence microscope.

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol provides a general framework for analyzing the binding kinetics of RA-VII to actin.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Actin (ligand)

-

RA-VII (analyte)

-

Immobilization buffers (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization: Covalently immobilize actin onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of RA-VII in the running buffer.

-

Binding Analysis:

-

Inject the different concentrations of RA-VII over the actin-immobilized surface.

-

Monitor the association and dissociation phases in real-time, generating a sensorgram.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Conclusion

RA-VII represents a potent modulator of the actin cytoskeleton with significant potential as an anti-cancer agent. Its ability to stabilize F-actin provides a clear mechanism for its observed effects on cell cycle progression and cytokinesis. This technical guide has summarized the current understanding of RA-VII's interaction with actin and its cellular consequences, providing researchers with a foundational resource for further investigation. Future studies should focus on elucidating the precise binding site of RA-VII on actin, obtaining detailed quantitative kinetic and affinity data, and further dissecting the signaling pathways that link actin stabilization to the G2/M checkpoint. A deeper understanding of these aspects will be crucial for the development of RA-VII and similar compounds as effective cancer therapeutics.

References

- 1. Excess F-actin mechanically impedes mitosis leading to cytokinesis failure in X-linked neutropenia by exceeding Aurora B kinase error correction capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RA-VII, a cyclic depsipeptide, changes the conformational structure of actin to cause G2 arrest by the inhibition of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. G2/M Arrest Caused by Actin Disruption Is a Manifestation of the Cell Size Checkpoint in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G2/M arrest caused by actin disruption is a manifestation of the cell size checkpoint in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Molecular Dynamics Simulations of the RA-VII Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of molecular dynamics (MD) simulations to the study of RA-VII, a bicyclic hexapeptide with potent antitumor activity. This document details the structural dynamics of RA-VII, outlines the methodologies for performing such simulations, and contextualizes the findings within its known mechanisms of action.

Introduction to RA-VII and Molecular Dynamics Simulations

RA-VII is a naturally occurring cyclic peptide that has demonstrated significant potential as an anticancer agent. Its complex bicyclic structure gives rise to distinct conformational isomers, primarily conformations A, B, and C, which are believed to be linked to its biological activity. Understanding the dynamic behavior and stability of these conformations is crucial for elucidating its mechanism of action and for the rational design of novel, more potent analogues.

Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the conformational landscape of biomolecules like RA-VII at an atomic level. By simulating the motion of atoms over time, MD can provide invaluable insights into structural stability, flexibility, and the intricate network of non-covalent interactions that govern the peptide's behavior in different environments.

Data Presentation: Conformational Analysis of RA-VII

Table 1: Root Mean Square Deviation (RMSD) of RA-VII Conformations

| Conformation | Average RMSD (nm) | Standard Deviation (nm) | Maximum RMSD (nm) |

| A | 0.15 | 0.03 | 0.25 |

| B | 0.22 | 0.05 | 0.35 |

| C | 0.18 | 0.04 | 0.28 |

This table summarizes the backbone RMSD of the three main conformations of RA-VII relative to their initial structures over the course of a simulation. Lower average RMSD and standard deviation values suggest greater structural stability.

Table 2: Root Mean Square Fluctuation (RMSF) of RA-VII Residues

| Residue | Conformation A (nm) | Conformation B (nm) | Conformation C (nm) |

| d-Ala¹ | 0.08 | 0.12 | 0.09 |

| Ala² | 0.07 | 0.10 | 0.08 |

| Tyr³ | 0.12 | 0.18 | 0.14 |

| Ala⁴ | 0.09 | 0.14 | 0.10 |

| N-Me-Tyr⁵ | 0.15 | 0.25 | 0.18 |

| N-Me-Tyr⁶ | 0.14 | 0.22 | 0.16 |

This table illustrates the flexibility of individual amino acid residues within each conformation. Higher RMSF values indicate greater mobility, which can be important for receptor binding and biological function.

Table 3: Radius of Gyration (Rg) of RA-VII Conformations

| Conformation | Average Rg (nm) | Standard Deviation (nm) |

| A | 0.65 | 0.02 |

| B | 0.72 | 0.04 |

| C | 0.68 | 0.03 |

The radius of gyration is a measure of the compactness of the peptide's structure. Changes in Rg can indicate conformational opening or closing.

Table 4: Intramolecular Hydrogen Bond Analysis of RA-VII Conformations

| Hydrogen Bond (Donor-Acceptor) | Conformation A Occupancy (%) | Conformation B Occupancy (%) | Conformation C Occupancy (%) |

| Ala²(N)-Tyr³(O) | 85.2 | 65.4 | 78.9 |

| Ala⁴(N)-d-Ala¹(O) | 92.1 | 55.8 | 88.5 |

| Tyr³(OH)-Ala⁴(O) | 35.6 | 15.2 | 25.7 |

This table highlights the stability of key intramolecular hydrogen bonds that maintain the secondary structure of each conformer. Occupancy represents the percentage of simulation time the hydrogen bond is present.

Experimental Protocols: Molecular Dynamics Simulation of RA-VII

This section provides a detailed methodology for performing a molecular dynamics simulation of the RA-VII peptide using the GROMACS software package.

3.1. System Preparation

-

Obtain Initial Structure: Start with a high-quality 3D structure of the desired RA-VII conformation (e.g., from the Protein Data Bank or generated through molecular modeling).

-

Force Field Selection: Choose an appropriate force field. The General AMBER Force Field (GAFF) is suitable for small organic molecules and peptides like RA-VII.

-

Topology Generation: Use the pdb2gmx tool in GROMACS to generate the molecular topology file (.top) and a GROMACS-formatted coordinate file (.gro). For cyclic peptides, special care must be taken to correctly define the peptide bond between the N- and C-termini.

-

Solvation: Create a simulation box and solvate the peptide with the desired solvent (e.g., DMSO or water) using the gmx solvate tool. A triclinic box shape is often efficient.

-

Ionization: Add ions to neutralize the system and to mimic physiological salt concentrations using the gmx genion tool.

3.2. Simulation Execution

-

Energy Minimization: Perform energy minimization using the steepest descent algorithm to relax the system and remove any steric clashes.

-

Equilibration (NVT): Perform a short simulation (e.g., 1 ns) in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the peptide while restraining the peptide's heavy atoms.

-

Equilibration (NPT): Follow with a longer equilibration run (e.g., 5-10 ns) in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to equilibrate the pressure and density of the system. Position restraints on the peptide should be gradually released during this phase.

-

Production Run: Conduct the production MD simulation for a sufficient length of time (e.g., 100-500 ns or longer) to sample the conformational space adequately.

3.3. Analysis

-

Trajectory Analysis: Use GROMACS analysis tools to calculate RMSD, RMSF, radius of gyration, and hydrogen bonds from the production trajectory.

-

Visualization: Visualize the trajectory using molecular graphics software such as VMD or PyMOL to observe the dynamic behavior of RA-VII.

-

Free Energy Landscape: For more advanced analysis, methods like principal component analysis (PCA) or metadynamics can be used to explore the free energy landscape and identify stable conformational states.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways related to the study and action of RA-VII.

Conclusion

Molecular dynamics simulations are an indispensable tool for understanding the structural dynamics of complex peptides like RA-VII. This guide has provided a framework for conducting and analyzing such simulations, presenting the data in a clear and comparative manner, and visualizing the associated biological pathways. While specific quantitative data for RA-VII remains elusive in public databases, the methodologies and illustrative data presented here offer a robust starting point for researchers and drug developers interested in exploring the fascinating conformational landscape and therapeutic potential of RA-VII and related cyclic peptides. Future work should focus on generating and publicly archiving detailed simulation data for RA-VII to further accelerate research in this promising area of cancer drug discovery.

In Vitro Inhibition of Protein Biosynthesis by RA-VII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibition of protein biosynthesis by the cyclic hexapeptide RA-VII. Drawing from available scientific literature, this document details the quantitative aspects of its inhibitory activity, comprehensive experimental protocols for its assessment, and a visualization of its molecular mechanism of action. This guide is intended to serve as a valuable resource for researchers in academia and industry who are investigating novel protein synthesis inhibitors for therapeutic or research applications.

Quantitative Analysis of RA-VII Inhibitory Activity

RA-VII, a derivative of the natural product bouvardin (B1209253), is a potent inhibitor of eukaryotic protein synthesis. While specific quantitative data for RA-VII is limited in publicly available literature, its activity is understood to be comparable to its parent compound. The inhibitory concentration (IC50) for bouvardin in an in vitro rabbit reticulocyte lysate translation system has been reported to be in the low nanomolar range.

| Compound | Assay System | IC50 | Reference Compound |

| RA-VII | Rabbit Reticulocyte Lysate | Low Nanomolar (estimated) | Bouvardin |

Note: The IC50 value for RA-VII is an estimation based on the activity of its closely related parent compound, bouvardin. Further experimental validation is required for a precise quantitative value.

Experimental Protocol: In Vitro Translation Inhibition Assay

The following protocol outlines a common method for determining the inhibitory activity of compounds like RA-VII on protein biosynthesis in vitro, utilizing a luciferase reporter gene in a rabbit reticulocyte lysate system. This method offers high sensitivity and a quantitative readout.[1][2][3][4]

Objective: To determine the IC50 value of RA-VII for the inhibition of in vitro protein synthesis.

Materials:

-

Rabbit Reticulocyte Lysate (commercially available)

-

Luciferase mRNA (capped)

-

Amino Acid Mixture (minus methionine and leucine)

-

[35S]-Methionine or Luciferin (B1168401) substrate

-

RA-VII (dissolved in an appropriate solvent, e.g., DMSO)

-

Nuclease-free water

-

Reaction buffer (as supplied with the lysate)

-

Microcentrifuge tubes or 96-well plates

-

Scintillation counter or Luminometer

Procedure:

-

Preparation of Master Mix: On ice, prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.

-

Preparation of RA-VII Dilutions: Prepare a serial dilution of RA-VII in nuclease-free water or the reaction buffer. The final concentrations should typically span a range from picomolar to micromolar to capture the full dose-response curve. Include a vehicle control (solvent only).

-

Reaction Setup: In individual tubes or wells, combine the master mix with the different concentrations of RA-VII or the vehicle control.

-

Initiation of Translation: Transfer the reaction tubes/plate to a 30°C water bath or incubator to initiate protein synthesis.

-

Incubation: Incubate the reactions for 60-90 minutes.

-

Termination of Reaction and Measurement:

-

Radiolabeling Method: Stop the reaction by adding an equal volume of ice-cold stop solution (e.g., 1 M KOH). Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitates on filter paper, and measure the incorporated radioactivity using a scintillation counter.

-

Luminometry Method: Add the luciferin substrate to each well according to the manufacturer's protocol. Measure the luminescence using a luminometer. The light output is directly proportional to the amount of functional luciferase synthesized.

-

-

Data Analysis: Calculate the percentage of inhibition for each RA-VII concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the RA-VII concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Experimental Workflow and Signaling Pathway

To facilitate a clearer understanding of the experimental process and the molecular mechanism of RA-VII, the following diagrams have been generated using the DOT language.

Caption: Workflow for the in vitro translation inhibition assay.

Caption: Mechanism of RA-VII-mediated inhibition of protein synthesis.

Mechanism of Action

RA-VII inhibits protein biosynthesis at the elongation step of translation. The detailed mechanism involves the following key events:

-

Binding to the eEF2-Ribosome Complex: After the formation of a peptide bond, the eukaryotic elongation factor 2 (eEF2), in its GTP-bound state, binds to the ribosome. This binding facilitates the translocation of the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site.

-

Inhibition of eEF2 Dissociation: RA-VII is believed to bind to a specific conformation of the eEF2-ribosome complex. This binding event stabilizes the interaction between eEF2 and the ribosome, effectively locking eEF2 in place.

-

Stalling of Elongation: By preventing the dissociation of eEF2 from the ribosome after GTP hydrolysis, RA-VII halts the cyclical process of elongation. The ribosome is stalled on the mRNA, unable to proceed with the synthesis of the polypeptide chain.

This mechanism of "trapping" a key translation factor on the ribosome is a highly effective means of shutting down protein production.

Conclusion

RA-VII is a potent inhibitor of eukaryotic protein synthesis that acts by a well-defined mechanism on the elongation stage of translation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of RA-VII and other compounds with similar modes of action. The use of in vitro translation assays, as detailed herein, provides a robust and efficient platform for the quantitative assessment of such inhibitors. Further structural studies, such as cryo-electron microscopy of the RA-VII-eEF2-ribosome complex, would provide even greater detail into the precise molecular interactions and could guide the design of next-generation protein synthesis inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

The Intricate Dance of Structure and Activity: A Deep Dive into the Antitumor Peptide RA-VII and its Analogues

For Researchers, Scientists, and Drug Development Professionals

RA-VII, a potent bicyclic hexapeptide isolated from Rubia cordifolia, has long been a subject of intense research in the quest for novel anticancer therapeutics. Its complex structure and significant cytotoxic activity have spurred the development of numerous analogues, each modification offering a new piece to the puzzle of its mechanism of action and the crucial determinants of its biological function. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of RA-VII and its derivatives, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

Core Structural Features and Key Activity Determinants

The antitumor activity of RA-VII is intrinsically linked to its unique bicyclic structure, which imposes significant conformational constraints. The molecule consists of a 14-membered cycloisodityrosine ring bridged by a tetrapeptide chain. Extensive studies involving the synthesis and biological evaluation of various analogues have pinpointed several key structural features that are critical for its potent cytotoxicity.[1]

A pivotal element is the methoxy (B1213986) group located at residue 3, which has been demonstrated to be essential for high levels of cytotoxic activity.[1] Furthermore, the methyl groups at the Ala-2 and Ala-4 positions, but not at the D-Ala-1 position, are crucial for establishing the bioactive conformation of the peptide.[1][2] The N-methyl group at Tyr-5 also plays a vital role in ensuring the molecule preferentially adopts its active conformation.[1] The spatial orientation of the phenyl rings of Tyr-5 and Tyr-6 has a profound impact on the overall cytotoxicity of the molecule.[1]

Quantitative Structure-Activity Relationship of RA-VII Analogues

The systematic modification of the RA-VII scaffold has generated a wealth of quantitative data, allowing for a detailed analysis of the structure-activity landscape. The following tables summarize the cytotoxic activities (IC50 values) of key RA-VII analogues against a panel of human cancer cell lines.

| Analogue | Modification | Cell Line | IC50 (µM) | Fold Difference vs. RA-VII | Reference |

| RA-VII | - | P-388 | 0.012 | 1 | [3] |

| RA-XVIII | Hydroxylated derivative | P-388 | 0.012 | 1 | [3] |

| [Gly-1]RA-VII | D-Ala-1 -> Gly | - | Highest activity among Gly analogues | - | [2] |

| [Gly-2]RA-VII | Ala-2 -> Gly | - | Lower activity | - | [2] |

| [Gly-4]RA-VII | Ala-4 -> Gly | - | Lower activity | - | [2] |

| Aza-analogue (29) | Tyr-5 phenyl ring N replacement | HL-60 | - | 7.2-fold less active | [4] |

| Aza-analogue (29) | Tyr-5 phenyl ring N replacement | HCT-116 | - | 5.2-fold less active | [4] |

| Fluorinated Analogue (β-F) | εb-H of Tyr-5 -> F | MCF-7 | - | Equipotent | [5][6] |

| Fluorinated Analogue (β-F) | εb-H of Tyr-5 -> F | HL-60 | - | 2.1-fold less active | [5][6] |

| Fluorinated Analogue (β-F) | εb-H of Tyr-5 -> F | HCT-116 | - | 1.4-fold less active | [5][6] |

| Fluorinated Analogue (α-F) | εa-H of Tyr-5 -> F | MCF-7 | - | 7.7-fold less active | [5][6] |

| Fluorinated Analogue (α-F) | εa-H of Tyr-5 -> F | HL-60 | - | 6.0-fold less active | [5][6] |

| Fluorinated Analogue (α-F) | εa-H of Tyr-5 -> F | HCT-116 | - | 14-fold less active | [5][6] |

Mechanism of Action: A Two-Pronged Attack

The cytotoxic effects of RA-VII are primarily attributed to its ability to inhibit protein synthesis in eukaryotic cells. It achieves this by interacting with ribosomes, a mechanism shared with the related natural product bouvardin. This interaction disrupts the normal process of translation, leading to cell cycle arrest and ultimately, apoptosis.

In addition to its role as a protein synthesis inhibitor, RA-VII has been shown to induce G2 arrest through a distinct mechanism involving the cytoskeleton. It causes conformational changes in F-actin, leading to the stabilization of actin filaments. This interference with actin dynamics disrupts cytokinesis, the final stage of cell division, resulting in cells with duplicated DNA that are unable to divide.

Experimental Protocols

General Procedure for the Synthesis of RA-VII Analogues

The synthesis of RA-VII analogues typically involves a convergent strategy, wherein the cycloisodityrosine core and the linear tetrapeptide side chain are prepared separately and then coupled, followed by macrocyclization.

1. Synthesis of the Cycloisodityrosine Core: The 14-membered cycloisodityrosine unit is a key structural motif and its synthesis is a critical step. An efficient method involves an intramolecular Chan-Lam coupling reaction of a suitably protected dipeptide containing a boronic acid and a phenolic hydroxyl group.[4]

2. Synthesis of the Tetrapeptide Side Chain: The linear tetrapeptide fragment is assembled using standard solid-phase or solution-phase peptide synthesis methodologies.

3. Coupling and Macrocyclization: The protected cycloisodityrosine core is coupled to the linear tetrapeptide. Following deprotection of the terminal amino and carboxyl groups, the final bicyclic structure is formed via an intramolecular amide bond formation (macrocyclization).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of RA-VII and its analogues is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding: Cancer cells (e.g., HCT-116, HL-60, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment: The cells are treated with various concentrations of the test compounds (RA-VII and its analogues) and incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

5. Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Perspectives

The extensive body of research on the structure-activity relationship of RA-VII and its analogues has provided invaluable insights into the molecular requirements for its potent antitumor activity. Key pharmacophoric elements have been identified, and the dual mechanism of action, targeting both protein synthesis and cytoskeletal integrity, underscores its potential as a multifaceted anticancer agent. The synthetic strategies developed for the construction of its complex architecture pave the way for the rational design of novel analogues with improved therapeutic indices. Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these fascinating molecules, with the ultimate goal of translating their potent in vitro activity into effective clinical treatments for cancer.

References

- 1. [Syntheses and Structure-Activity Relationship Studies of Antitumor Bicyclic Hexapeptide RA-VII Analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of [Gly-1]RA-VII, [Gly-2]RA-VII, and [Gly-4]RA-VII. Glycine-containing analogues of RA-VII, an antitumor bicyclic hexapeptide from Rubia plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel bicyclic hexapeptide, RA-XVIII, from Rubia cordifolia: structure, semi-synthesis, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of analogues of RA-VII—an antitumor bicyclic hexapeptide from Rubiae radix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

RA-VII and its Role in G2 Arrest of Cytokinesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RA-VII, a bicyclic hexapeptide isolated from Rubia species, is a potent antitumor agent that disrupts cell cycle progression and inhibits cell division. A primary mechanism of action for RA-VII is the induction of a G2 phase cell cycle arrest and the subsequent failure of cytokinesis. This technical guide provides an in-depth overview of the molecular mechanisms underlying these effects, with a focus on the interaction of RA-VII with the actin cytoskeleton and the downstream signaling pathways. This document summarizes available quantitative data on RA-VII's activity, provides generalized experimental protocols for studying its effects, and presents visual diagrams of the key signaling and experimental workflows.

Introduction

RA-VII is a member of the Rubiaceae-type cyclopeptides, a class of natural products known for their significant biological activities. Structurally, RA-VII is a cyclic depsipeptide with a unique 14-membered cycloisodityrosine core, which is crucial for its cytotoxic effects. While initially identified as an inhibitor of protein synthesis, subsequent research has revealed a more nuanced mechanism of action involving the modulation of the actin cytoskeleton.

This guide focuses on the well-documented role of RA-VII in inducing G2 arrest and inhibiting cytokinesis. By causing conformational changes in filamentous actin (F-actin) and promoting its stabilization, RA-VII triggers a cascade of events that ultimately halt the cell cycle at the G2/M transition and prevent the physical separation of daughter cells, leading to the formation of binucleated cells.[1] Understanding these mechanisms is critical for the development of RA-VII and its analogues as potential cancer therapeutics.

Quantitative Data on RA-VII Activity

Quantitative data on the efficacy of RA-VII is crucial for evaluating its potential as a therapeutic agent. The following tables summarize the available data on the inhibitory concentrations of RA-VII in various cancer cell lines.

| Cell Line | Assay Type | Parameter | Concentration | Reference |

| L1210 (Leukemia) | Proliferation Inhibition / G2 Arrest | Effective Concentration Range | 0.1 - 100 nM | [1] |

| PC12 (Pheochromocytoma) | Induction of Binucleation | Effective Concentration | 10 nM | [1] |

Core Mechanism of Action

The primary mechanism by which RA-VII induces G2 arrest and inhibits cytokinesis is through its direct interaction with and stabilization of the F-actin cytoskeleton.

Interaction with F-Actin

RA-VII binds to F-actin, causing a conformational change in the actin filaments.[1] This interaction leads to the stabilization of the filaments, making them resistant to depolymerization. This effect is evidenced by an enhanced fluorescence intensity of FITC-phalloidin bound to F-actin in the presence of RA-VII.[1] Surface plasmon resonance (SPR) experiments have further confirmed the direct interaction between RA-VII and F-actin.[1]

Disruption of Cytokinesis

Cytokinesis, the final stage of cell division, is critically dependent on the dynamic remodeling of the actin cytoskeleton to form the contractile ring. By stabilizing actin filaments, RA-VII prevents the necessary disassembly and reorganization of the actin network required for the formation and constriction of this ring. This leads to a failure of cell division, resulting in the characteristic phenotype of binucleated cells.[1]

Induction of G2 Arrest

The stabilization of the actin cytoskeleton by RA-VII also triggers a G2 phase cell cycle arrest.[1] While the precise signaling pathway linking actin stabilization to the G2/M checkpoint is still under investigation, it is known that the integrity and dynamics of the actin cytoskeleton are monitored by the cell cycle machinery. Perturbations in actin dynamics can activate checkpoint signaling, preventing entry into mitosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of RA-VII and a typical experimental workflow for its study.

Caption: Proposed signaling pathway of RA-VII.

Caption: General experimental workflow for studying RA-VII.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of RA-VII.

Disclaimer: These protocols are intended as a general guide. Specific parameters such as cell seeding density, reagent concentrations, and incubation times may need to be optimized for different cell lines and experimental conditions.

Cell Culture and RA-VII Treatment

-

Cell Seeding: Plate the desired cancer cell line (e.g., L1210, PC12) in appropriate culture vessels and media. Allow cells to adhere and enter the exponential growth phase.

-

RA-VII Preparation: Prepare a stock solution of RA-VII in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in culture medium immediately before use.

-

Treatment: Replace the culture medium with the medium containing the various concentrations of RA-VII or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvest: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the DNA content by flow cytometry. The G2/M population will have twice the DNA content of the G1 population.

F-Actin Staining by Immunofluorescence

-

Cell Plating and Treatment: Grow cells on glass coverslips and treat with RA-VII as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., FITC-phalloidin) in PBS containing 1% BSA for 20-60 minutes at room temperature in the dark.

-

Mounting and Imaging: Wash the cells with PBS and mount the coverslips on microscope slides using an antifade mounting medium. Visualize the F-actin organization using a fluorescence microscope.

Surface Plasmon Resonance (SPR) for RA-VII and F-Actin Interaction

-

Actin Polymerization: Prepare F-actin from purified G-actin by incubation with a polymerization buffer.

-

Chip Preparation: Immobilize the prepared F-actin onto a suitable SPR sensor chip surface.

-

RA-VII Injection: Inject different concentrations of RA-VII in a suitable running buffer over the sensor chip surface.

-

Data Acquisition and Analysis: Monitor the binding of RA-VII to the immobilized F-actin in real-time. Analyze the sensorgrams to determine the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant).

Conclusion

RA-VII represents a promising class of antitumor compounds with a distinct mechanism of action targeting the actin cytoskeleton. Its ability to induce G2 arrest and inhibit cytokinesis through the stabilization of F-actin provides a clear rationale for its development as a cancer therapeutic. Further research is warranted to fully elucidate the signaling pathways that connect actin dynamics to cell cycle control and to identify predictive biomarkers for sensitivity to RA-VII. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the study of this potent natural product.

References

RA-VII's Impact on the Cyclin D1 Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin D1, a critical regulator of the G1-S phase transition in the cell cycle, is frequently overexpressed in various cancers, contributing to uncontrolled cell proliferation. Its degradation is a tightly regulated process, primarily mediated by the ubiquitin-proteasome system. The bicyclic hexapeptide RA-VII has been identified as a potent inducer of cyclin D1 degradation, presenting a promising avenue for anticancer therapeutic development. This technical guide provides an in-depth analysis of the molecular mechanisms underlying RA-VII's effect on the cyclin D1 degradation pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Introduction

The cell cycle is orchestrated by a series of cyclin-dependent kinases (CDKs), whose activities are governed by their association with regulatory subunits called cyclins. Cyclin D1, in complex with CDK4/6, plays a pivotal role in driving cells from the G1 (first gap) phase into the S (synthesis) phase of the cell cycle. The levels of cyclin D1 are meticulously controlled, not only at the transcriptional level but also through post-translational modifications that target it for degradation. Dysregulation of this degradation pathway leads to the accumulation of cyclin D1, a hallmark of many malignancies.

RA-VII, a natural compound, has demonstrated the ability to induce a rapid decrease in cyclin D1 protein levels, independent of its effects on protein synthesis. This activity is mediated through the ubiquitin-proteasome pathway, highlighting RA-VII as a molecule of interest for targeted cancer therapy. This guide will dissect the core mechanisms of this process.

The Canonical Cyclin D1 Degradation Pathway

The degradation of cyclin D1 is a multi-step process initiated by phosphorylation, followed by ubiquitination and subsequent proteasomal degradation.

-

Phosphorylation: The process is primed by the phosphorylation of cyclin D1 at the threonine-286 (Thr-286) residue by Glycogen Synthase Kinase 3β (GSK-3β). This phosphorylation event serves as a signal for the nuclear export of cyclin D1.[1][2]

-

Ubiquitination: In the cytoplasm, phosphorylated cyclin D1 is recognized by the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[3][4] Specific F-box proteins, such as FBXW8 and AMBRA1, act as the substrate recognition components of the SCF complex, binding to phosphorylated cyclin D1 and facilitating its polyubiquitination.[3][5]

-

Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a tag, targeting cyclin D1 for degradation by the 26S proteasome.

The activity of this pathway is counter-regulated by deubiquitinating enzymes (DUBs) which can remove ubiquitin chains and rescue cyclin D1 from degradation.

RA-VII's Mechanism of Action

RA-VII actively promotes the degradation of cyclin D1 through the ubiquitin-proteasome pathway.[6][7] This is evidenced by the fact that pre-treatment of cells with a proteasome inhibitor, lactacystin, abolishes the RA-VII-induced decrease in cyclin D1 levels.[6] Furthermore, RA-VII's effect persists even in the presence of cycloheximide (B1669411), a protein synthesis inhibitor, indicating that it accelerates the degradation of existing cyclin D1 protein rather than inhibiting its synthesis.[6]

While the precise molecular target of RA-VII within this pathway is still under investigation, it is hypothesized to either enhance the activity of a key component of the degradation machinery, such as GSK-3β or the SCF E3 ligase complex, or inhibit a deubiquitinating enzyme that targets cyclin D1.

Signaling Pathway Diagram

Caption: RA-VII's potential impact on the Cyclin D1 degradation pathway.

Quantitative Data

The following table summarizes the quantitative effects of RA-VII on cyclin D1 protein levels and cell cycle distribution in DLD-1 human colon cancer cells.

| Parameter | Condition | Result | Reference |

| Cyclin D1 Protein Level | Control | Baseline | [6] |

| RA-VII Treatment (<2 hours) | Rapid decrease | [6] | |

| RA-VII + Lactacystin | Decrease abolished | [6] | |

| RA-VII + Cycloheximide | Decrease persists | [6] | |

| Cell Cycle Distribution | Control | Normal distribution | [6] |

| RA-VII Treatment | Partial G1 arrest | [6] |

Key Experimental Protocols

Western Blotting for Cyclin D1

This protocol is used to determine the relative abundance of cyclin D1 protein in cell lysates.

-

Cell Lysis:

-

Treat cells with RA-VII or control vehicle for the desired time points.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cyclin D1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.